Acryloyl chloride

描述

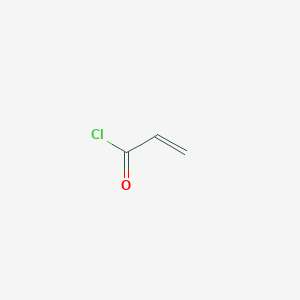

Structure

3D Structure

属性

IUPAC Name |

prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBMWMNUJJDEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO | |

| Record name | ACRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-84-8 | |

| Record name | 2-Propenoyl chloride, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1061150 | |

| Record name | Acrylyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acrylyl chloride appears as a liquid. Boiling point 75 °C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998), Liquid; [HSDB] Clear, slightly yellow liquid; [MSDSonline] | |

| Record name | ACRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167 °F at 760 mmHg (EPA, 1998), 75.5 °C | |

| Record name | ACRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

14 °C (57 °F) - closed cup | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chlorinated solvents, Very soluble in chloroform | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1136 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1136 g/cu cm at 20 °C | |

| Record name | ACRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.63 (Air = 1) | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

93.0 [mmHg] | |

| Record name | Acrylyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid, Light yellow liquid | |

CAS No. |

814-68-6 | |

| Record name | ACRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acryloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acryloyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K23O56TG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Acryloyl chloride (CH₂=CHCOCl), also known as 2-propenoyl chloride, is a highly reactive and versatile chemical intermediate.[1][2] This colorless to pale yellow liquid possesses a pungent odor and is a crucial building block in organic synthesis, particularly for the introduction of the acryloyl group.[1][3][4] Its utility spans the production of polymers, such as polyacrylates and polyacrylamides, which are integral to adhesives, coatings, textiles, and pharmaceuticals.[2][5] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound's high reactivity is a direct consequence of its chemical structure, which features a vinyl group conjugated with an acyl chloride.[6][7] This arrangement makes it susceptible to both nucleophilic acyl substitution and polymerization reactions.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₃ClO | [1] |

| Molar Mass | 90.51 g·mol⁻¹ | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 72-76 °C | [8][9][10] |

| Density | 1.114 - 1.119 g/mL at 20-25 °C | [1][8][10] |

| Refractive Index (n²⁰/D) | 1.435 | [8][9][10] |

| Flash Point | 14 °C (57 °F) | [11] |

| Vapor Pressure | 1.93 psi (20 °C) | [8][10] |

| Vapor Density | >1 (vs air) | [8][10] |

| Solubility | Soluble in chloroform, ether, acetone. Reacts violently with water. | [3][8][11] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | References |

| ¹H NMR | Spectra available for analysis. | [12] |

| ¹³C NMR | Spectra available for analysis. | [13] |

| Infrared (IR) Spectroscopy | Spectra available for analysis. | [11][14] |

| Mass Spectrometry (MS) | m/z Top Peak: 55; 2nd Highest: 27; 3rd Highest: 26 | [11][15] |

Synthesis of this compound

Several methods exist for the synthesis of this compound, with the choice of reagent influencing the reaction conditions and yield. Common chlorinating agents include benzoyl chloride, thionyl chloride, and oxalyl chloride.[1][16][17]

Experimental Protocols

1. Synthesis using Benzoyl Chloride

This method involves the reaction of acrylic acid with benzoyl chloride.[1][18]

-

Materials: Acrylic acid, benzoyl chloride, hydroquinone (polymerization inhibitor).

-

Procedure:

-

A mixture of acrylic acid (3 moles) and benzoyl chloride (6 moles) containing a small amount of hydroquinone (e.g., 0.5 g) is prepared.[18]

-

The mixture is distilled at a moderate rate through a fractional distillation column.[18]

-

The fraction boiling up to 85 °C is collected in a receiver cooled with ice and containing a small amount of hydroquinone.[18]

-

The collected distillate is then redistilled to yield pure this compound, typically boiling at 72-74 °C.[18]

-

2. Synthesis using Thionyl Chloride

This is a common laboratory-scale method.[16]

-

Materials: Acrylic acid, thionyl chloride, dichloromethane (solvent), sodium hydroxide solution (for scrubbing HCl gas).

-

Procedure:

-

Dissolve acrylic acid in a suitable solvent like dichloromethane in a reaction vessel equipped with a reflux condenser and a gas outlet.[16]

-

Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (approximately 1 molar equivalent) dropwise to the stirred solution.[16] The reaction is exothermic and liberates HCl gas, which should be vented through a scrubber containing aqueous sodium hydroxide.[16]

-

After the addition is complete, heat the solution to reflux for several hours (e.g., 3-4 hours).[16]

-

After the reaction is complete, distill off the solvent.[16]

-

Subsequently, distill the this compound product at its boiling point (72-76 °C).[16] It is advisable to use just one equivalent of thionyl chloride to minimize contamination of the product, as thionyl chloride has a similar boiling point (79 °C).[16]

-

3. Synthesis using Oxalyl Chloride

This method is considered cleaner and can be performed under milder conditions.[16][17]

-

Materials: Acrylic acid, oxalyl chloride, suitable solvent (e.g., dichloromethane), ice bath.

-

Procedure:

-

Dissolve acrylic acid in a suitable solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride to the cooled solution.

-

The workup is similar to the thionyl chloride method, involving distillation to isolate the product.[16]

-

A solvent-free approach using catalytic amounts of dimethylformamide (DMF) at room temperature has also been reported to achieve high conversion in a short time.[17]

-

Chemical Reactivity and Key Reactions

This compound's dual functionality—an acyl chloride and a vinyl group—dictates its reactivity. It readily undergoes nucleophilic acyl substitution and can also participate in polymerization.[1][6]

1. Reaction with Water (Hydrolysis)

This compound reacts violently with water to produce acrylic acid and hydrochloric acid.[1][19] This exothermic reaction is a significant safety consideration.[20]

2. Reaction with Alcohols (Esterification)

The reaction with alcohols yields acrylate esters, which are important monomers.[1][4]

3. Reaction with Amines (Amidation)

Amines react with this compound to form acrylamides, another class of valuable monomers and intermediates.[1][4]

Experimental Protocol for N-acylation of an Amide:

-

Materials: this compound, chiral auxiliary (amide), N-ethyldiisopropylamine (DIPEA), dichloromethane (DCM), saturated ammonium chloride solution.

-

Procedure:

-

Prepare a solution of this compound (1.1 eq.) and DIPEA (1.1 eq.) in DCM.[21]

-

In a separate flask, prepare a solution of the chiral auxiliary (1 eq.) and DIPEA (1 eq.) in DCM.[21]

-

Under a nitrogen atmosphere, add the solution of the chiral auxiliary to the stirring solution of this compound via cannula at room temperature.[21]

-

Stir the reaction mixture for 2 hours.[21]

-

Quench the reaction by adding a saturated ammonium chloride solution.[21]

-

Perform a workup by diluting with DCM, drying the combined organic extracts, filtering, and removing the solvent to obtain the crude product.[21]

-

Purify the product using column chromatography.[21]

-

4. Polymerization

This compound can undergo polymerization, often initiated by exposure to oxygen.[8][9] This can lead to a dangerous pressure buildup in sealed containers.[6][8] For this reason, inhibitors such as hydroquinone or phenothiazine are often added for storage and handling.[22][23] The resulting poly(this compound) is a reactive polymer with acyl chloride functional groups.[24]

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Hazards: It is highly flammable, corrosive, and toxic upon inhalation.[1] It causes severe skin burns and eye damage. Acute exposure can lead to headache, dizziness, weakness, nausea, vomiting, and pulmonary edema.[1][25]

-

Handling:

-

Work in a well-ventilated fume hood.[19]

-

Use personal protective equipment (PPE), including chemical safety goggles, a face shield, gloves, and a protective suit.[26]

-

Ground all equipment to prevent static discharge.[19]

-

Use explosion-proof equipment.

-

Avoid contact with water, alcohols, strong bases, and oxidizing agents.[8][9]

-

-

Storage:

-

Spills and First Aid:

-

In case of a spill, evacuate the area, remove ignition sources, and contain the spillage with an inert absorbent material.[19]

-

For eye contact, rinse immediately and continuously with water for at least 15 minutes and seek immediate medical attention.[27]

-

For skin contact, immediately wash the affected area with plenty of water.[25]

-

If inhaled, move the victim to fresh air and seek immediate medical attention.[27]

-

This guide provides a foundational understanding of this compound for professionals in research and development. Due to its hazardous nature, all handling and experimental procedures should be conducted with strict adherence to established safety protocols and institutional guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Hazards, Safety & Industrial Uses | [cloudsds.com]

- 3. CAS 814-68-6: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound (814-68-6) for sale [vulcanchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound CAS#: 814-68-6 [m.chemicalbook.com]

- 9. This compound | 814-68-6 [chemicalbook.com]

- 10. This compound [amoychem.com]

- 11. This compound | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Polymeric Amines and Ampholytes Derived from Poly(this compound): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound(814-68-6) IR Spectrum [chemicalbook.com]

- 15. 2-Propenoyl chloride [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 22. CN104402703A - Synthetic method of this compound - Google Patents [patents.google.com]

- 23. Cas 814-68-6,Acrylyl chloride | lookchem [lookchem.com]

- 24. polysciences.com [polysciences.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. nj.gov [nj.gov]

- 27. kscl.co.in [kscl.co.in]

Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing acryloyl chloride from acrylic acid. This compound is a critical bifunctional monomer and a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This document details various synthetic routes, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

This compound (CH₂=CHCOCl) is a highly reactive acyl chloride containing a vinyl group. This dual functionality makes it a versatile building block for introducing the acryloyl moiety into various molecules, enabling the production of a wide range of acrylates and polyacrylates. The synthesis of this compound from acrylic acid is a fundamental transformation in organic chemistry, and several reagents have been developed for this purpose, each with its own advantages and disadvantages in terms of yield, purity, cost, and safety. This guide will focus on the most common and effective methods utilizing thionyl chloride, oxalyl chloride, benzoyl chloride, and phenylchloroform.

Comparative Analysis of Synthesis Methods

The choice of synthetic method for converting acrylic acid to this compound depends on several factors, including the desired scale of the reaction, purity requirements, and available equipment. The following tables summarize the quantitative data for the most common methods.

Table 1: Comparison of Reagents and Reaction Conditions

| Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Dichloromethane (DCM) or neat | Reflux (~40-76) | 1-4 |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane (DCM) | Room Temperature | 1-3 |

| Benzoyl Chloride (C₆H₅COCl) | None | Neat | Distillation (up to 85) | Not specified |

| Phenylchloroform (C₆H₅CCl₃) | Lewis Acid (e.g., ZnO, ZrCl₄) | Neat | 105-180 | Continuous |

Table 2: Yield and Purity of this compound

| Reagent | Reported Yield (%) | Reported Purity (%) | Key Byproducts |

| Thionyl Chloride (SOCl₂) | High | Good | SO₂, HCl, potential for 3-chloropropionyl chloride |

| Oxalyl Chloride ((COCl)₂) | High (near quantitative) | High | CO, CO₂, HCl |

| Benzoyl Chloride (C₆H₅COCl) | ~70-75 | Good | Benzoic acid |

| Phenylchloroform (C₆H₅CCl₃) | High | High | Benzoyl chloride, HCl |

Reaction Mechanisms and Signaling Pathways

The conversion of acrylic acid to this compound proceeds through a nucleophilic acyl substitution mechanism. The specific pathway depends on the chlorinating agent used.

Thionyl Chloride and Oxalyl Chloride with DMF Catalyst

When a catalytic amount of N,N-dimethylformamide (DMF) is used with thionyl chloride or oxalyl chloride, the reaction proceeds through the formation of a Vilsmeier-Haack type reagent. This intermediate is a highly electrophilic iminium salt, which is more reactive than the starting chlorinating agent.

Caption: Vilsmeier-Haack type mechanism for the synthesis of this compound.

Benzoyl Chloride

The reaction with benzoyl chloride is an equilibrium-driven process where the more volatile this compound is removed by distillation, shifting the equilibrium towards the product side.

Caption: Equilibrium-driven synthesis of this compound using benzoyl chloride.

Experimental Protocols

Safety Precaution: this compound is a corrosive, flammable, and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use as this compound reacts violently with water.

Method 1: Using Thionyl Chloride

This method is common for lab-scale synthesis.

Materials:

-

Acrylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add acrylic acid and a small amount of a polymerization inhibitor.

-

Add anhydrous DCM as a solvent.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise to the stirred solution at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-3 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

The this compound can be isolated by fractional distillation. The solvent (DCM) is first removed at atmospheric pressure, followed by the distillation of this compound (boiling point: 75 °C).

Method 2: Using Oxalyl Chloride

This method is often preferred for its mild reaction conditions and clean byproducts.

Materials:

-

Acrylic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve acrylic acid and a polymerization inhibitor in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add oxalyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise to the stirred solution. Gas evolution (CO, CO₂, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction is typically complete when gas evolution stops.

-

The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Method 3: Using Benzoyl Chloride

This method avoids the use of corrosive inorganic acid chlorides.

Materials:

-

Acrylic acid

-

Benzoyl chloride

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

Combine acrylic acid (1 molar equivalent) and benzoyl chloride (1.1 to 2 molar equivalents) in a distillation apparatus.

-

Add a polymerization inhibitor.

-

Heat the mixture. This compound (boiling point: 75 °C) will distill from the reaction mixture.

-

Collect the fraction boiling between 72-76 °C. The higher-boiling benzoyl chloride and benzoic acid will remain in the distillation flask.

Method 4: Using Phenylchloroform and a Lewis Acid Catalyst

This method is often used in industrial settings for continuous production.

Materials:

-

Acrylic acid

-

Phenylchloroform (C₆H₅CCl₃)

-

Lewis acid catalyst (e.g., zinc oxide or zirconium tetrachloride)

-

Polymerization inhibitor

Procedure:

-

A mixture of phenylchloroform, the Lewis acid catalyst, and a polymerization inhibitor is heated to a temperature between 105 °C and 180 °C in a reactor equipped with a distillation column.[1][2]

-

Acrylic acid is then added continuously to the heated mixture.[1][2]

-

As the acrylic acid is added, this compound is formed and immediately distills off from the reaction mixture.[1][2]

-

The this compound is collected from the top of the distillation column. This continuous removal of the product drives the reaction to completion.[2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for this compound synthesis.

Characterization of this compound

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The expected signals are:

-

A doublet of doublets for the vinyl proton cis to the carbonyl group.

-

A doublet of doublets for the vinyl proton trans to the carbonyl group.

-

A doublet of doublets for the vinyl proton on the same carbon as the other two vinyl protons.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the this compound and to identify any volatile impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the C=O stretch of the acid chloride, typically around 1750-1815 cm⁻¹.

Conclusion

The synthesis of this compound from acrylic acid can be achieved through several effective methods. The choice of reagent and reaction conditions should be guided by the specific requirements of the application, including scale, desired purity, and safety considerations. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic route for their needs.

References

An In-depth Technical Guide to Acryloyl Chloride (CAS Number 814-68-6)

For Researchers, Scientists, and Drug Development Professionals

Acryloyl chloride, with the CAS number 814-68-6, is a highly reactive and versatile chemical intermediate.[1] Its structure, containing both a reactive acyl chloride and a polymerizable vinyl group, makes it a valuable building block in a wide array of chemical syntheses.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, safety and handling information, and its applications, particularly in the realm of drug development and polymer chemistry.

Core Properties and Data

This compound is a colorless to light yellow liquid with a pungent odor.[3][4][5][6][7] It is highly flammable and reacts violently with water.[4][8] Due to its high reactivity, it is often stabilized with inhibitors such as phenothiazine or hydroquinone to prevent polymerization.[9][10]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClO | [3][11] |

| Molecular Weight | 90.51 g/mol | [3][10][11][12] |

| Boiling Point | 72-76 °C | [4][7][9][13] |

| Melting Point | -42 °C | [5] |

| Density | 1.114 g/mL at 25 °C | [4][7][9] |

| Refractive Index | n20/D 1.435 | [4][9] |

| Flash Point | -1 °C to 16 °C | [3][9][14] |

| Vapor Pressure | 1.93 psi (20 °C) | [9] |

| Vapor Density | >1 (vs air) | [9] |

| Solubility | Soluble in organic solvents like ether, chloroform, and benzene; reacts violently with water. | [5] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to the vinyl protons. | [13] |

| ¹³C NMR | Signals for the carbonyl carbon and the two vinyl carbons. | [2] |

| IR Spectrum | Strong absorption for the C=O stretch of the acyl chloride and C=C stretch of the vinyl group. | [1][11] |

| Mass Spectrum | Molecular ion peak and fragmentation pattern consistent with the structure. | [3][15] |

Safety and Handling

This compound is a hazardous substance that requires strict safety precautions. It is highly flammable, corrosive, and toxic.[1][4][8][11]

Hazard Classifications:

-

Acute Toxicity (Inhalation): Category 1 (Fatal if inhaled)[8][11]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[8][11]

-

Harmful if swallowed. [8]

Handling Precautions:

-

Handle under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator.[5][8][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][11]

-

Ground all equipment to prevent static discharge.[8]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[4][14] Recommended storage is in a freezer or refrigerated at 2-8°C.[8][9]

First Aid Measures:

-

Inhalation: Move to fresh air immediately. Seek urgent medical attention.[11][14]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][14]

Chemical Synthesis and Reactions

This compound is a key intermediate in organic synthesis, primarily used to introduce the acryloyl group into other molecules.[4][7]

Synthesis of this compound

Several methods are employed for the synthesis of this compound from acrylic acid. Common chlorinating agents include benzoyl chloride and thionyl chloride.[3][7][14]

Experimental Protocol: Synthesis from Acrylic Acid and Thionyl Chloride

This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Acrylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Polymerization inhibitor (e.g., hydroquinone or phenothiazine)

-

Nitrogen or Argon gas

-

Aqueous sodium hydroxide (NaOH) solution (for scrubber)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

Gas scrubber

Procedure:

-

Set up the reaction apparatus under an inert atmosphere (nitrogen or argon).

-

In the round-bottom flask, dissolve acrylic acid and a small amount of a polymerization inhibitor in anhydrous dichloromethane.

-

While stirring, add thionyl chloride (approximately 1 molar equivalent) dropwise from the dropping funnel.[13] The reaction is exothermic and will liberate HCl gas.[13]

-

Vent the reaction vessel through a gas scrubber containing an aqueous NaOH solution to neutralize the HCl gas.[13]

-

After the addition is complete, heat the mixture to reflux for 3-4 hours.[13]

-

After cooling to room temperature, carefully distill off the dichloromethane solvent.

-

Purify the resulting crude this compound by fractional distillation.[13] Collect the fraction boiling at 72-76 °C.[13]

Caption: Synthesis workflow for this compound.

Key Chemical Reactions

This compound undergoes typical reactions of acyl chlorides, most notably nucleophilic acyl substitution.[16] The electron-withdrawing nature of the oxygen and chlorine atoms makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[9] This proceeds via a nucleophilic addition-elimination mechanism.[9]

General Nucleophilic Addition-Elimination Mechanism:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the C=O group and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The carbonyl group reforms, and the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: If the nucleophile was neutral (e.g., water, alcohol, amine), a proton is lost to yield the final product.

Caption: Nucleophilic addition-elimination mechanism.

Reactions with Various Nucleophiles:

-

Carboxylate Salts: Forms carboxylic acid anhydrides.[16]

Applications in Drug Development and Research

This compound is a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of targeted cancer therapies.[6][16][17]

Synthesis of N-isopropylacrylamide (NIPAAm)

N-isopropylacrylamide is a monomer used to produce temperature-sensitive polymers (hydrogels) with applications in drug delivery.[2][18]

Experimental Protocol: Synthesis of N-isopropylacrylamide

This protocol is based on a general procedure for the reaction of an acyl chloride with an amine.

Materials:

-

This compound

-

Isopropylamine

-

Ethyl acetate, anhydrous

-

n-Hexane

-

Polymerization inhibitor

Equipment:

-

Reaction flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve isopropylamine in anhydrous ethyl acetate in the reaction flask and cool in an ice bath. A molar excess of isopropylamine (e.g., 2.1 equivalents) is used to neutralize the HCl byproduct.[18]

-

Dissolve this compound in anhydrous ethyl acetate and add it dropwise to the stirred isopropylamine solution.[18] Maintain the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Filter the reaction mixture to remove the isopropylamine hydrochloride salt that has precipitated.[18]

-

Add a polymerization inhibitor to the filtrate.[18]

-

Remove the ethyl acetate solvent using a rotary evaporator to obtain the crude product.[18]

-

Recrystallize the crude N-isopropylacrylamide from a suitable solvent, such as n-hexane, to obtain the purified white crystalline product.[18]

-

Dry the product under vacuum.[18]

Role in the Synthesis of Kinase Inhibitors

This compound is used to introduce a reactive "warhead" into certain kinase inhibitors, such as the anti-cancer drugs Ibrutinib and Poziotinib.[12][19] This acrylamide group can form a covalent bond with a cysteine residue in the active site of the target kinase, leading to irreversible inhibition.

Logical Relationship: this compound in Synthesis

Caption: Role of this compound in synthesis.

The synthesis of Ibrutinib involves an amidation reaction where an intermediate amine is reacted with this compound in the presence of a base like triethylamine to form the final acrylamide moiety.[5][20]

Conclusion

This compound is a highly valuable, albeit hazardous, chemical reagent. Its dual functionality allows for its participation in a wide range of chemical transformations, making it an indispensable tool in polymer science and the synthesis of complex organic molecules, including life-saving pharmaceuticals. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its effective and safe utilization in research and development.

References

- 1. This compound(814-68-6) IR Spectrum [chemicalbook.com]

- 2. This compound(814-68-6) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(814-68-6) MS [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN111646998B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Meththis compound (920-46-7) 1H NMR spectrum [chemicalbook.com]

- 13. This compound(814-68-6) 1H NMR spectrum [chemicalbook.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. 2-Propenoyl chloride [webbook.nist.gov]

- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 17. 2-Propenoyl chloride [webbook.nist.gov]

- 18. CN101239927A - Method for preparing monomer of temperature-sensitive polyisopropylacrylamide - Google Patents [patents.google.com]

- 19. exsyncorp.com [exsyncorp.com]

- 20. CN114276355A - A kind of preparation method of ibrutinib - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of 2-Propenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physical properties of 2-propenoyl chloride (acryloyl chloride, CAS No. 814-68-6). As a highly reactive and versatile chemical intermediate, a thorough understanding of its physical characteristics is critical for its safe handling, application in synthesis, and process development. This document consolidates key quantitative data into structured tables, outlines detailed experimental protocols for property determination, and presents logical workflows and reactivity diagrams to support laboratory and development activities.

Introduction

2-Propenoyl chloride, commonly known as this compound, is a bifunctional organic compound featuring both a reactive acyl chloride group and a polymerizable carbon-carbon double bond.[1] Its formula is CH₂=CHCO(Cl).[2] This dual reactivity makes it a valuable monomer and an important intermediate for introducing acrylic moieties into various molecules.[1][3] It is widely used in the synthesis of plastics, acrylate polymers, and as a reagent in the production of pharmaceuticals and agrochemicals.[3]

Given its high reactivity, toxicity, and volatility, precise knowledge of its physical properties is paramount for ensuring safety and achieving desired outcomes in experimental and manufacturing settings.[3] This guide serves as a comprehensive resource for professionals interacting with this compound.

Physical and Chemical Properties

2-Propenoyl chloride is a colorless to light yellow liquid with a pungent odor.[3][4] Its properties are summarized in the tables below, compiled from various chemical data sources.

Table 1: General and Identification Properties

| Property | Value | Reference(s) |

| IUPAC Name | prop-2-enoyl chloride | [3] |

| Synonyms | This compound, Acrylyl chloride, Acrylic acid chloride | [2][3] |

| CAS Number | 814-68-6 | [3] |

| Molecular Formula | C₃H₃ClO | [3] |

| Molecular Weight | 90.51 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [4][6] |

Table 2: Thermophysical and Safety Properties

| Property | Value | Reference(s) |

| Boiling Point | 72-76 °C (162-169 °F) at 760 mmHg | [5][7] |

| Melting Point | -76 °C (-105 °F) | [1][7] |

| Flash Point | -4 °C (25 °F) to 16 °C (61 °F) (closed cup) | [3][5][6] |

| Vapor Pressure | 93.0 - 98.8 mmHg (1.93 psi) at 20 °C | [3][5][8] |

Table 3: Density and Optical Properties

| Property | Value | Reference(s) |

| Density | 1.113 - 1.119 g/mL at 20-25 °C | [5][6][7] |

| Vapor Density | >1.0 (Air = 1) | [5][7] |

| Refractive Index (n²⁰/D) | 1.4343 - 1.435 | [3][7] |

Table 4: Solubility and Reactivity

| Property | Value | Reference(s) |

| Solubility | Soluble in chloroform, ether, and other chlorinated solvents. | [3][9] |

| Water Solubility | Reacts violently with water (decomposes). | [3][5][7] |

| Stability | Light and moisture sensitive; polymerizes readily upon exposure to oxygen. | [5][7] |

| Incompatibilities | Strong oxidizing agents, alcohols, amines, strong bases, water. | [5][7] |

Experimental Protocols for Property Determination

The high reactivity and toxicity of 2-propenoyl chloride necessitate specialized procedures and stringent safety measures during the determination of its physical properties. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

Boiling Point Determination (Micro-Reflux Method)

Due to the hazardous nature of the compound, a micro-scale method is recommended to minimize exposure and waste. The reflux method provides an accurate boiling point at the ambient atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a micro-scale reflux apparatus consisting of a 10 mL round-bottom flask, a water-cooled condenser, and a boiling chip. Ensure all glassware is thoroughly dried to prevent reaction with the acyl chloride.

-

Sample Introduction: In a chemical fume hood, carefully transfer approximately 2-3 mL of 2-propenoyl chloride into the round-bottom flask containing a boiling chip.

-

Heating: Place the flask in a sand bath or heating mantle and slowly increase the temperature until the liquid begins to boil and a reflux ring of condensing vapor is observed climbing the walls of the flask.

-

Temperature Measurement: Position a calibrated thermometer so that the bulb is just below the level of the condenser's lower joint, ensuring it is immersed in the vapor phase but not touching the boiling liquid. This measures the temperature of the vapor that is in equilibrium with the boiling liquid.[6]

-

Data Recording: Allow the system to equilibrate for several minutes. The boiling point is the stable temperature reading on the thermometer when the reflux ring is steady.[10]

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Density Measurement (Volumetric Method)

The density of this volatile liquid can be determined by accurately measuring the mass of a known volume.

Methodology:

-

Apparatus Preparation: Select a Class A volumetric flask (e.g., 5 or 10 mL) with a ground glass stopper. Clean and thoroughly dry the flask and stopper.

-

Initial Mass: Accurately weigh the empty, dry flask with its stopper on an analytical balance to at least four decimal places.

-

Sample Transfer: In a fume hood, carefully fill the volumetric flask with 2-propenoyl chloride until the bottom of the meniscus is precisely on the calibration mark. Stopper the flask immediately to prevent evaporation.

-

Final Mass: Reweigh the filled, stoppered flask.

-

Calculation: The density is calculated by subtracting the initial mass from the final mass (to get the mass of the liquid) and dividing by the calibrated volume of the flask.

-

Temperature: Record the ambient temperature during the measurement, as density is temperature-dependent.

Refractive Index Measurement

A digital refractometer is ideal for this measurement due to its small sample requirement and speed, minimizing exposure.

Methodology:

-

Instrument Calibration: Calibrate the digital refractometer using a standard of known refractive index (e.g., distilled water) at a controlled temperature (typically 20 °C).

-

Sample Application: In a fume hood, use a clean pipette to apply a few drops of 2-propenoyl chloride to the dry, clean prism surface of the refractometer.

-

Measurement: Close the instrument's cover and initiate the measurement. The instrument will automatically detect the critical angle of total internal reflection and display the refractive index.[11]

-

Cleaning: Immediately after the measurement, carefully clean the prism surface with a suitable dry solvent (e.g., anhydrous chloroform or acetone) and a soft, non-abrasive wipe to prevent corrosion and residue buildup.

Reactivity Profile

The physical properties and handling of 2-propenoyl chloride are intrinsically linked to its high chemical reactivity. As an acyl chloride, the carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles.[3] This reactivity is the basis for both its utility in synthesis and its hazardous nature.

The most critical reaction from a handling and safety perspective is its violent, exothermic reaction with water, which produces corrosive hydrochloric acid and acrylic acid.[1][5] It also reacts readily with other nucleophiles such as alcohols (to form esters) and amines (to form amides).[1][2]

Conclusion

2-Propenoyl chloride is a key industrial chemical whose utility is matched by its hazardous nature. The quantitative physical data and standardized protocols provided in this guide are essential for researchers, scientists, and process chemists. Adherence to these parameters and a deep understanding of the compound's reactivity are critical for ensuring safe laboratory operations, developing robust synthetic procedures, and enabling its effective use in drug development and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 8. web01.cabeard.k12.in.us [web01.cabeard.k12.in.us]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. mt.com [mt.com]

An In-depth Technical Guide to Acryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Acryloyl chloride, also known by synonyms such as 2-propenoyl chloride and acrylic acid chloride, is a highly reactive organic compound that serves as a critical intermediate in a multitude of industrial and research applications.[1][2] Its utility stems from the presence of two highly reactive functional groups: a carbon-carbon double bond and an acyl chloride. This dual reactivity makes it an essential building block for introducing the acryloyl group into other molecules, facilitating the synthesis of a wide range of polymers, pharmaceuticals, and agrochemicals.[3][4] However, its high reactivity also renders it a hazardous material, necessitating stringent safety protocols for its handling and use.[5][6]

This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis protocols, key reactions, and critical safety procedures relevant to a research and development setting.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent, acrid odor.[1][6] It is highly flammable and reacts violently with water.[5][7] The fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Identifier | Value | Citations |

| Chemical Formula | C₃H₃ClO | [1][2][8][9][10] |

| Molecular Weight | 90.51 g/mol | [2][5][7][8][9][10] |

| IUPAC Name | Prop-2-enoyl chloride | [2][8] |

| CAS Number | 814-68-6 | [2][5][8][9] |

| Synonyms | 2-Propenoyl chloride, Acrylyl chloride, Acrylic acid chloride | [1][2][8][10] |

Table 2: Physical and Chemical Properties

| Property | Value | Citations |

| Appearance | Colorless to pale yellow liquid | [2][5][6][9] |

| Density | 1.114 - 1.119 g/mL at 25 °C | [2][5][7] |

| Boiling Point | 72 - 76 °C (162 - 169 °F) | [2][5][7][11] |

| Flash Point | -4 °C (25 °F) | [2] |

| Reactivity | Reacts violently with water, alcohols, amines, strong bases, and oxidizing agents.[5][6][7] | |

| Stability | Light-sensitive; can polymerize upon exposure to air/oxygen.[5][7] Requires an inhibitor like MEHQ or hydroquinone for storage.[7][12] |

Synthesis of this compound

This compound is typically prepared by the chlorination of acrylic acid. Common chlorinating agents include benzoyl chloride, thionyl chloride, and oxalyl chloride.[2][6][13] The reaction must be performed under anhydrous conditions and often includes a polymerization inhibitor.[12]

This protocol describes a common laboratory-scale synthesis of this compound from acrylic acid and thionyl chloride.[13]

-

Preparation : Set up a round-bottom flask equipped with a reflux condenser and a dropping funnel. The entire apparatus must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. A gas outlet should be connected to a scrubber containing an aqueous sodium hydroxide solution to neutralize the HCl gas byproduct.[13]

-

Reagents : Charge the flask with acrylic acid dissolved in a suitable anhydrous solvent, such as dichloromethane.[13] Add a polymerization inhibitor (e.g., a small amount of hydroquinone).

-

Reaction : While stirring the solution, add thionyl chloride (approximately 1 molar equivalent) dropwise from the dropping funnel. The reaction is exothermic and will generate HCl gas.[13]

-

Reflux : After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.[13]

-

Purification : After cooling the reaction mixture to room temperature, purify the product by fractional distillation. First, distill off the solvent (boiling point of dichloromethane is ~40 °C). Then, carefully distill the this compound, collecting the fraction that boils at 72-76 °C.[7][13]

-

Storage : The purified product should be stored in a tightly sealed container with an inhibitor, under an inert atmosphere, and at refrigerated temperatures (2-8 °C) to prevent degradation and polymerization.[14][15]

Chemical Reactivity and Applications

This compound is a versatile reagent primarily used to introduce the acryloyl moiety into various substrates. Its reactions are characteristic of acid chlorides.[6]

-

Reaction with Water : It reacts violently with water in a hydrolysis reaction to produce acrylic acid and hydrochloric acid.[1][2][6]

-

Reaction with Alcohols : It reacts with alcohols to form acrylate esters, which are important monomers for polymer synthesis.[2][6][16]

-

Reaction with Amines : It reacts with amines to form acrylamides, which are precursors to polyacrylamides used in applications like gel electrophoresis and water treatment.[2][6][16]

The reactivity of this compound makes it indispensable in several high-value sectors.

-

Pharmaceuticals : It serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), including certain anti-cancer drugs like Ibrutinib and Poziotinib.[3][14]

-

Polymers and Materials Science : It is a fundamental monomer used to produce a wide array of polymers and copolymers, such as polyacrylates and polyacrylamides.[1][3] These polymers are essential in the manufacturing of adhesives, coatings, plastics, textiles, and super-absorbent materials.[1][3][5]

-

Agrochemicals : The compound is used in the synthesis of various pesticides, herbicides, and fungicides to support crop protection and yield enhancement.[1][3]

Safety and Handling Protocols

This compound is a highly hazardous substance that is flammable, corrosive, and acutely toxic.[1][17] Exposure can cause severe skin and eye burns, and inhalation can be fatal.[5][6][17] Strict adherence to safety protocols is mandatory.

Table 3: Hazard Identification

| Hazard Type | GHS Statement | Citations |

| Flammability | H225: Highly flammable liquid and vapour. | [11][17][18] |

| Corrosivity | H314: Causes severe skin burns and eye damage. | [11][17][18] |

| Acute Toxicity | H330: Fatal if inhaled. | [11][17][18] |

| Acute Toxicity | H302: Harmful if swallowed. | [11][18] |

-

Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation exposure.[19][20] Ensure that a safety shower and eyewash station are immediately accessible.[19]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and compatible chemical-resistant gloves (consult glove manufacturer data for compatibility).[15][17][18][19]

-

Dispensing and Weighing : Do not weigh this compound on an open balance outside of a fume hood.[20] To measure by mass, first tare a sealable container (e.g., a vial with a septum cap) on the balance. Inside the fume hood, transfer an approximate amount of the liquid into the container and seal it securely. Remove the sealed container from the hood, weigh it, and then return it to the hood to add or remove material as needed to reach the target mass.[20]

-

Storage and Incompatibilities : Store in a cool, dry, well-ventilated, and designated corrosives area, away from heat and ignition sources.[19] Keep containers tightly closed under an inert atmosphere.[19] It is incompatible with water, alcohols, amines, strong bases, and oxidizing agents.[5][7]

-

Spill Response : In case of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[19][21] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials for absorption. For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact emergency personnel.[15][20]

-

First Aid - Eyes : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17][19][21]

-

First Aid - Skin : Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[17][19][21]

-

First Aid - Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[17][19][21]

-

First Aid - Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[21]

References

- 1. This compound: Hazards, Safety & Industrial Uses | [cloudsds.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. proprep.com [proprep.com]

- 5. nbinno.com [nbinno.com]

- 6. Acryloyl_chloride [chemeurope.com]

- 7. This compound | 814-68-6 [chemicalbook.com]

- 8. This compound | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. bangchemicals.com [bangchemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. exsyncorp.com [exsyncorp.com]

- 15. research.uga.edu [research.uga.edu]

- 16. nbinno.com [nbinno.com]

- 17. utsi.edu [utsi.edu]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. kscl.co.in [kscl.co.in]

- 20. This compound Exposure: Lessons Learned – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Reactions of Acryloyl Chloride with Water and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acryloyl chloride is a highly reactive acyl chloride that serves as a crucial building block in the synthesis of a wide array of acrylate esters and acrylic acid. Its reactions with water and alcohols are vigorous, exothermic processes governed by a nucleophilic addition-elimination mechanism. Understanding the kinetics, mechanisms, and experimental parameters of these reactions is paramount for controlling product formation, optimizing yields, and ensuring safety in laboratory and industrial settings. This guide provides a comprehensive overview of the hydrolysis and alcoholysis of this compound, detailing reaction mechanisms, quantitative kinetic and yield data, and explicit experimental protocols.

Core Reaction Mechanisms

The reactions of this compound with water (hydrolysis) and alcohols (alcoholysis) proceed through a common nucleophilic addition-elimination pathway. The high electrophilicity of the carbonyl carbon in this compound makes it susceptible to attack by nucleophiles such as water and alcohols.

Hydrolysis of this compound

This compound reacts readily with water to produce acrylic acid and hydrogen chloride gas.[1][2] This reaction is typically rapid and highly exothermic.

The mechanism involves two primary stages:

-

Nucleophilic Addition: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and a chloride ion is eliminated as a leaving group. A proton is then transferred to a water molecule, yielding acrylic acid and a hydronium ion, which subsequently forms hydrogen chloride.

Alcoholysis of this compound

The reaction of this compound with an alcohol yields an acrylate ester and hydrogen chloride.[3] This reaction is a cornerstone in the synthesis of various acrylate monomers used in polymer production.

The mechanism is analogous to hydrolysis:

-

Nucleophilic Addition: The oxygen atom of the alcohol's hydroxyl group attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, ejecting a chloride ion and reforming the carbonyl double bond. A proton is then removed from the oxygen of the original alcohol, typically by a base such as triethylamine or pyridine, to give the final acrylate ester and the corresponding ammonium salt.

Quantitative Reaction Data

While this compound's high reactivity is well-documented, specific kinetic data in the literature is sparse. The following tables summarize available quantitative information on reaction yields.

Table 1: Synthesis of Acrylate Esters from this compound and Alcohols

| Alcohol | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethanol | Ethyl Acrylate | Dichloromethane | Triethylamine | 0 - 5 | 2 | ~95 | [4] |

| Isopropanol | Isopropyl Acrylate | Dichloromethane | Triethylamine | 0 | 3 | >90 | [5] |

| Methanol | Methyl Acrylate | Tetrahydrofuran | Triethylamine | Room Temp. | Not Specified | High | [6] |

| 2-Hydroxyethyl methacrylate | 2-(Methacryloyloxy)ethyl acrylate | Dichloromethane | Triethylamine | 0 - Room Temp. | 12 | 85 | [4] |

Note: Yields are highly dependent on specific reaction conditions, including the purity of reactants and the efficiency of the work-up procedure.

Experimental Protocols

The following are detailed methodologies for the hydrolysis and alcoholysis of this compound, designed to be readily implemented in a research setting.

Protocol for the Controlled Hydrolysis of this compound

Objective: To hydrolyze this compound to acrylic acid under controlled conditions to manage the exothermic nature of the reaction.

Materials:

-

This compound (freshly distilled)

-

Deionized water

-

Dichloromethane (DCM) or other suitable inert solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in an inert solvent such as dichloromethane (5-10 volumes).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add deionized water (1.1 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition. The reaction will produce HCl gas, so ensure adequate ventilation in a fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HCl. Be cautious as CO2 gas will be evolved.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield acrylic acid.

Analytical Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to observe the disappearance of the this compound starting material and the appearance of the acrylic acid product.[7][8]

Protocol for the Synthesis of Ethyl Acrylate

Objective: To synthesize ethyl acrylate from this compound and ethanol.

Materials:

-

This compound (freshly distilled)

-

Ethanol (anhydrous)

-

Triethylamine (Et3N) or Pyridine (distilled)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere (Nitrogen or Argon).

-

To the flask, add anhydrous ethanol (1.2 equivalents) and anhydrous dichloromethane (5-10 volumes).

-

Add triethylamine (1.2 equivalents) to the ethanol solution.

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve this compound (1 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred ethanol/triethylamine mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude ethyl acrylate can be purified by distillation under reduced pressure.

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

The following diagrams illustrate the nucleophilic addition-elimination mechanism for the hydrolysis and alcoholysis of this compound.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN104230712A - Method for preparing 2-isopropyl-2-adamantyl acrylate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. functmaterials.org.ua [functmaterials.org.ua]

- 8. Method for detecting this compound and related substances thereof - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Reactivity of Acryloyl Chloride with Amines for Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract